molecular formula C12H16ClNO B12871134 2-(2-Chloro-4-methoxyphenyl)-4-methylpyrrolidine

2-(2-Chloro-4-methoxyphenyl)-4-methylpyrrolidine

Cat. No.: B12871134
M. Wt: 225.71 g/mol
InChI Key: XHEFECWUYHIJGJ-UHFFFAOYSA-N
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Description

2-(2-Chloro-4-methoxyphenyl)-4-methylpyrrolidine is an organic compound that belongs to the class of pyrrolidines. This compound is characterized by the presence of a chloro and methoxy group attached to a phenyl ring, which is further connected to a pyrrolidine ring. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-4-methoxyphenyl)-4-methylpyrrolidine typically involves the reaction of 2-chloro-4-methoxybenzaldehyde with 4-methylpyrrolidine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for better control of reaction parameters and can handle larger volumes of reactants, leading to efficient production of the compound. The use of advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-4-methoxyphenyl)-4-methylpyrrolidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound .

Scientific Research Applications

2-(2-Chloro-4-methoxyphenyl)-4-methylpyrrolidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Chloro-4-methoxyphenyl)-4-methylpyrrolidine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-methoxyphenylacetic acid
  • 2-Chloro-4-methoxyphenylacetonitrile
  • 2-Methoxyphenyl isocyanate

Uniqueness

2-(2-Chloro-4-methoxyphenyl)-4-methylpyrrolidine is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications .

Properties

Molecular Formula

C12H16ClNO

Molecular Weight

225.71 g/mol

IUPAC Name

2-(2-chloro-4-methoxyphenyl)-4-methylpyrrolidine

InChI

InChI=1S/C12H16ClNO/c1-8-5-12(14-7-8)10-4-3-9(15-2)6-11(10)13/h3-4,6,8,12,14H,5,7H2,1-2H3

InChI Key

XHEFECWUYHIJGJ-UHFFFAOYSA-N

Canonical SMILES

CC1CC(NC1)C2=C(C=C(C=C2)OC)Cl

Origin of Product

United States

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